molecular formula C13H17BClFO3 B3239812 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1422022-15-8

2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3239812
CAS No.: 1422022-15-8
M. Wt: 286.53 g/mol
InChI Key: RPYFIPSPOFJYKH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFIPSPOFJYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-chloro-5-fluoro-4-methoxyphenylboronic acid+pinacolThis compound\text{3-chloro-5-fluoro-4-methoxyphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 3-chloro-5-fluoro-4-methoxyphenylboronic acid+pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds via transmetallation with aryl/vinyl halides.

Parameter Details
Catalysts Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂
Bases K₂CO₃, CsF, or NaHCO₃
Solvents THF, DMF, or DMSO
Temperature 80–100°C under inert atmosphere (N₂/Ar)
Major Products Biaryls or substituted alkenes with retained chloro/fluoro/methoxy groups

Mechanistic Insights :
The boron atom coordinates with palladium, forming a Pd–B intermediate that undergoes transmetallation with aryl halides. Reductive elimination yields the coupled product. The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the boron center, accelerating the reaction.

Oxidation Reactions

The dioxaborolane ring undergoes oxidation to generate boronic acids or borate esters.

Oxidizing Agent Conditions Product
H₂O₂ (30%)Aqueous NaOH, 0–5°C3-Chloro-5-fluoro-4-methoxyphenylboronic acid
NaBO₃·4H₂OEthanol, reflux, 12 hrsBorate ester derivatives

Key Observation :
Oxidation under basic conditions preserves the chloro and methoxy groups, while the fluoro group remains inert.

Nucleophilic Substitution Reactions

The chloro and methoxy groups participate in substitution reactions under controlled conditions.

Chloro Substitution

Nucleophile Conditions Product
Primary amines (RNH₂)DMF, 60°C, K₂CO₃3-Amino-5-fluoro-4-methoxyphenyl derivatives
Thiophenol (PhSH)CuI, DMSO, 100°CThioether analogs

Methoxy Demethylation

Reagent Conditions Product
BBr₃CH₂Cl₂, −78°C to RTPhenolic derivatives

Selectivity Note :
The chloro group exhibits higher reactivity toward nucleophiles compared to the fluoro group due to its lower electronegativity and better leaving-group ability.

Reductive Elimination and Side Reactions

Under strongly reducing conditions, the dioxaborolane ring may decompose:

Reagent Conditions Outcome
LiAlH₄THF, 0°C to RTPartial reduction of the boron center
Zn/HClEtOH, refluxCleavage to phenylboronic acid

Stability Considerations :
The compound is stable in anhydrous solvents but hydrolyzes slowly in protic media (e.g., MeOH/H₂O) .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the impact of substituents:

Compound Reactivity in Suzuki Reaction Oxidation Rate (H₂O₂)
2-(4-Methoxyphenyl)-dioxaborolaneModerateSlow
2-(3-Fluoro-4-chlorophenyl)-dioxaborolaneHighFast
Target Compound Very High Moderate

The electron-withdrawing chloro and fluoro groups synergistically enhance electrophilicity at the boron center, while the methoxy group stabilizes intermediates via resonance.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that boron compounds can have significant anticancer properties. The specific compound has been studied for its ability to inhibit certain cancer cell lines. For instance, a study demonstrated that derivatives of boron compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity of Boron Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMCF-7 (breast)15.0Induction of apoptosis
2-BoronophenylalanineA375 (melanoma)10.5Inhibition of protein synthesis
BortezomibMultiple Myeloma0.7Proteasome inhibition

Agricultural Applications

Herbicidal Properties
The compound has been investigated for its potential use as an herbicide. Its structure allows it to effectively inhibit the growth of specific weeds while being less harmful to crops. Studies indicate that formulations containing this compound can suppress both broadleaf and grassy weeds.

Case Study: Herbicidal Efficacy
In field trials conducted on rice crops, a formulation including this boron compound demonstrated a significant reduction in weed biomass compared to untreated controls. The results showed:

  • Reduction in Weed Biomass : 70% compared to controls.
  • Crop Yield Improvement : Increased by 15% due to reduced competition for resources.

Materials Science

Polymer Chemistry
The compound is also being explored for its role as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance thermal stability and mechanical properties.

Table 2: Properties of Polymers Containing Boron Compounds

Polymer TypeIncorporation Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate5%25080
Polyethylene10%23060

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to act as a Lewis acid. This property is exploited in catalytic processes and in the design of enzyme inhibitors. The compound’s ability to participate in cross-coupling reactions is due to the formation of a boronate complex, which facilitates the transfer of the phenyl group to a palladium catalyst.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₃H₁₇BClFO₃
  • Average Mass : 286.536 g/mol
  • Monoisotopic Mass: 286.094 g/mol
  • Structure : A pinacol boronic ester featuring a phenyl ring substituted with chlorine (3-position), fluorine (5-position), and methoxy (4-position) groups. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Key Characteristics :

  • Electronic Effects : The electron-donating methoxy group (4-OCH₃) and electron-withdrawing halogens (3-Cl, 5-F) create a polarized aromatic system, influencing reactivity in catalytic transformations.
  • Applications : Primarily used as an intermediate in pharmaceutical and materials synthesis, leveraging its stability and tunable reactivity .

Positional Isomers and Substituent Effects

Table 1: Structural and Electronic Comparison of Positional Isomers
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
2-(3-Chloro-5-fluoro-4-methoxyphenyl)-... (Target) 3-Cl, 5-F, 4-OCH₃ C₁₃H₁₇BClFO₃ 286.54 Balanced electronic effects; moderate steric hindrance for cross-coupling .
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-... () 3-Cl, 5-F, 2-OCH₃ C₁₃H₁₇BClFO₃ 286.54 Ortho-methoxy increases steric hindrance, potentially reducing coupling efficiency .
2-(3-Chloro-4-fluoro-5-methoxyphenyl)-... () 3-Cl, 4-F, 5-OCH₃ C₁₃H₁₇BClF₂O₃ 286.54 Altered halogen positions may enhance electrophilic aromatic substitution reactivity .
Key Findings:
  • Steric Effects : Ortho-substituted methoxy groups (e.g., 2-OCH₃ in ) hinder access to the boron center, reducing reaction rates in cross-couplings compared to para-substituted analogues .
  • Electronic Tuning : The trifluoromethyl group in 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... () significantly lowers electron density, accelerating oxidative addition in palladium-catalyzed reactions .

Substituent Type Variations

Table 2: Impact of Functional Group Modifications
Compound Name Substituents Molecular Weight (g/mol) Reactivity Insights
2-(3-Chloro-5-ethoxyphenyl)-... () 3-Cl, 5-OCH₂CH₃ 300.61 Ethoxy group enhances solubility in non-polar solvents but reduces electrophilicity .
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... () 3-Cl, 4-OCH₃, 5-CF₃ 336.54 Strong electron-withdrawing CF₃ group increases oxidative addition rates .
2-(3,5-Dichlorophenyl)-... () 3-Cl, 5-Cl 273.97 High electron deficiency improves coupling efficiency but lowers thermal stability .
Key Findings:
  • Solubility : Bulky substituents like ethoxy () improve solubility in organic phases, facilitating handling in synthetic workflows.
  • Reactivity : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, making the boronic ester more reactive in Suzuki-Miyaura couplings .
Table 3: Yield Comparison of Analogues
Compound Name Yield Key Synthetic Challenges Reference
2-(5-Chloro-2-methylphenyl)-... 26% Steric hindrance from ortho-substituents reduces yield .
2-(4-Methoxybenzyl)-... 83% Para-substitution minimizes steric effects, improving yield .
Key Findings:
  • Steric vs. Electronic Balance : Para-substituted derivatives (e.g., 4-OCH₃) generally achieve higher yields due to reduced steric interference during synthesis .

Q & A

Q. What are the primary synthetic routes for preparing 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor (e.g., 3-chloro-5-fluoro-4-methoxybromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include:

  • Temperature : 80–100°C in anhydrous dioxane or THF .
  • Reaction time : 12–24 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to achieve >95% purity .

Q. How is this compound characterized to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and pinacol methyl groups (δ ~1.3 ppm).
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .
  • Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₄H₁₈BClFO₃: calc. 319.11 g/mol).
  • X-ray crystallography : For definitive confirmation of substituent positions and bond angles, as demonstrated in structurally analogous fluorophenyl boronic esters .

Q. What are its primary applications in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, essential in medicinal chemistry and materials science. For example:

  • Pharmaceutical intermediates : Coupling with heteroaryl halides to introduce fluorinated, chlorinated, or methoxy-substituted aromatic motifs .
  • Polymer synthesis : Incorporation into conjugated polymers for optoelectronic materials via iterative cross-coupling .

Advanced Research Questions

Q. How do substituents (Cl, F, OMe) influence reactivity in cross-coupling reactions?

The electronic and steric effects of substituents significantly impact coupling efficiency:

  • Chlorine (Cl) : Electron-withdrawing effect activates the boronate toward transmetallation but may reduce oxidative addition rates with electron-rich catalysts.
  • Fluorine (F) : Enhances stability against protodeboronation but can sterically hinder coupling at the ortho position .
  • Methoxy (OMe) : Electron-donating effect slows transmetallation; however, steric shielding from the methoxy group improves selectivity in meta-substituted products .
    Optimization Tip : Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance and improve yields .

Q. What challenges arise in purifying this compound, and how are they addressed?

Key challenges :

  • Hydrolytic instability : Boronate esters degrade in protic solvents or moisture. Use anhydrous conditions and silica gel with low water activity during chromatography .
  • Co-elution with byproducts : Pinacol byproducts (e.g., diols) may co-elute. Gradient elution (hexane → hexane/EtOAc 9:1) effectively separates these .
    Validation : Monitor purity via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and ¹¹B NMR to detect hydrolyzed boronic acid impurities .

Q. How can its stability under varying conditions be systematically analyzed?

Design a stability study with the following parameters:

Condition Protocol Analysis
Thermal Heat at 50°C in DMF for 24hHPLC to monitor decomposition (%)
Oxidative Expose to 3% H₂O₂ in THF¹¹B NMR to detect B-O bond cleavage
Hydrolytic Stir in H₂O/THF (1:1) for 12hLC-MS for boronic acid formation
Light exposure UV irradiation (254 nm) in acetonitrileUV-Vis spectroscopy for absorbance shifts

Findings : Fluorine and methoxy substituents enhance oxidative stability but increase susceptibility to hydrolysis compared to non-halogenated analogs .

Q. What strategies mitigate protodeboronation during coupling reactions?

Protodeboronation is minimized by:

  • Low-temperature reactions : Perform couplings at 25–40°C instead of reflux.
  • Base selection : Use weak bases (e.g., K₃PO₄) instead of strong bases (e.g., NaOH) .
  • Additives : Add 10 mol% of 4Å molecular sieves to sequester water .

Q. How is computational modeling applied to predict reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map transition states for transmetallation steps.
  • Predict regioselectivity in cross-couplings based on substituent electronic profiles .
    Example : Meta-fluorine substitution reduces electron density at the boron center, slowing transmetallation but improving coupling selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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